4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid
Overview
Description
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
The primary target of this compound is Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 is an enzyme that negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in innate immunity and cancer immunotherapy .
Mode of Action
This compound interacts with its target, ENPP1, by inhibiting its activity . The inhibition of ENPP1 leads to the activation of the STING pathway, which is usually negatively regulated by ENPP1 . The exact binding modes between ENPP1 and this compound are yet to be fully understood, but molecular dynamics simulations suggest a complex interaction .
Pharmacokinetics
Similar compounds have shown high microsomal stability in human, rat, and mouse liver microsome . This suggests that the compound could have good bioavailability.
Result of Action
The result of the compound’s action is the activation of the STING pathway, leading to an enhanced immune response against tumors . This could potentially be used in cancer immunotherapy .
Action Environment
The stability of similar compounds in different liver microsomes suggests that they may be stable in various physiological environments
Biochemical Analysis
Biochemical Properties
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer stimulator of interferon genes (STING) pathway . The compound’s inhibitory activity on ENPP1 suggests its potential use in cancer immunotherapy. Additionally, it may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with ENPP1 can modulate the STING pathway, affecting immune responses and potentially enhancing anti-cancer activity . The compound may also impact other cellular processes, such as proliferation and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of ENPP1 involves binding to the enzyme’s active site, preventing its normal function and thereby modulating the STING pathway . This interaction can lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound possesses high microsomal stability in human, rat, and mouse liver microsomes . This stability suggests that the compound remains active over extended periods, maintaining its inhibitory effects on ENPP1 and other targets. Long-term studies may reveal additional effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune response and anti-cancer activity. Higher doses could lead to toxic or adverse effects, including potential impacts on liver function and overall metabolism . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as ENPP1, influencing the STING pathway and potentially other metabolic processes . The compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical roles and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and effectiveness . Understanding these transport mechanisms is essential for optimizing its use in therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects more efficiently
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous (water-free) conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: This compound shares a similar heterocyclic structure and is also synthesized via the Biginelli reaction.
1,4-Dihydropyridine: Another related compound with diverse pharmaceutical applications, including as a calcium channel blocker.
Uniqueness
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(1-2-15(20)21)18-6-4-13-11(9-18)7-10-8-16-5-3-12(10)17-13/h3,5,7-8H,1-2,4,6,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNBWMMEKUJJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CN=CC3=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375558 | |
Record name | 4-(3,4-Dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392233-82-8 | |
Record name | 4-(3,4-Dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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